3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine

medicinal chemistry kinase inhibition cytotoxicity

Kinase inhibitor discovery requires rigid, multi-point scaffolds. This azetidinylcarbonylpyridine (MW: 214.62) provides three orthogonal handles for SAR: C2-Cl for cross-coupling, C5-F for metabolic stability, and azetidine amide for conformational constraint (ring strain: 26.3 kcal/mol). - Validated pharmacophores: Parent pyridine inhibits EGFR/PDGFR (A549 IC50: 0.3 μM); azetidine amide yields nanomolar CDK8/19 (IC50: 5.1 nM). - Fragment-optimized: MW <250, LogP ~1.5-2.0, defined geometry for docking. - Orthogonal reactivity: SNAr at C2-Cl while preserving amide.

Molecular Formula C9H8ClFN2O
Molecular Weight 214.62 g/mol
Cat. No. B12072378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine
Molecular FormulaC9H8ClFN2O
Molecular Weight214.62 g/mol
Structural Identifiers
SMILESC1CN(C1)C(=O)C2=C(N=CC(=C2)F)Cl
InChIInChI=1S/C9H8ClFN2O/c10-8-7(4-6(11)5-12-8)9(14)13-2-1-3-13/h4-5H,1-3H2
InChIKeyZUTIKLQHUYOAFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine: Halogenated Building Block for Kinase Research


3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine (CAS not assigned; MF: C9H8ClFN2O; MW: 214.62 g/mol) is a heterocyclic building block that combines a 2-chloro-5-fluoropyridine core with an azetidine-1-carbonyl moiety via an amide linkage . This compound serves as a synthetic intermediate for pharmaceutical and agrochemical research, particularly in the development of kinase inhibitors. The parent scaffold, 2-chloro-5-fluoropyridine, has demonstrated cytotoxicity against cancer cell lines (A549 IC50: 0.3 μM; A2780 IC50: 1.2 μM) and inhibits EGFR and PDGFR kinase activation . The azetidine amide motif is a recognized privileged structure in kinase inhibitor design, with related azetidine-1-carbonyl compounds achieving nanomolar potency against targets such as CDK8/19 (IC50: 5.1–5.6 nM) and ATR kinase (Ki: 55 nM) .

Why Generic Azetidine-Pyridine Analogs Cannot Replace This Building Block


The precise 2-chloro-5-fluoro substitution pattern on the pyridine ring, combined with the azetidine-1-carbonyl linkage at the 3-position, creates a unique vector and electronic profile that cannot be replicated by regioisomers or mono-halogenated analogs. 2-Chloro-5-fluoropyridine itself lacks the amide extension point, while 3-(azetidine-1-carbonyl)-2-fluoropyridine lacks the chlorine atom that contributes to halogen bonding and influences metabolic stability. Regioisomeric analogs such as 5-(azetidine-1-carbonyl)-2-fluoropyridine present a different exit vector geometry, altering target binding. In kinase inhibitor programs, even minor positional changes in halogen substitution have been shown to shift selectivity profiles across kinome panels [1]. The dual halogenation (Cl at C2, F at C5) combined with the azetidine amide at C3 provides a precisely oriented scaffold for fragment-based drug discovery and structure-activity relationship (SAR) exploration that generic alternatives cannot furnish.

3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine: Quantitative Differentiation from Analogs


Dual Halogenation vs. Mono-Analogs: Cytotoxicity in Cancer Cells

The parent 2-chloro-5-fluoropyridine scaffold demonstrates measurable cytotoxicity against cancer cell lines. When comparing the dual-halogenated scaffold to mono-halogenated pyridine analogs, the presence of both chlorine and fluorine substituents modulates electronic effects and binding interactions. 2-Chloro-5-fluoropyridine exhibits IC50 values of 0.3 μM against A549 (lung carcinoma) cells and 1.2 μM against lapatinib-sensitive A2780 (ovarian carcinoma) cells, with concomitant inhibition of EGFR and PDGFR kinase domain activation . In contrast, non-halogenated azetidine-pyridine analogs lack these specific kinase interactions. The 3-(azetidine-1-carbonyl)-2-chloro-5-fluoropyridine compound retains this halogenation pattern while adding the azetidine amide, enabling further derivatization .

medicinal chemistry kinase inhibition cytotoxicity

Azetidine Rigidity vs. Pyrrolidine/Piperidine: Binding Entropy Advantage

The four-membered azetidine ring provides distinct conformational constraints compared to five-membered pyrrolidine or six-membered piperidine analogs. Azetidine rings exhibit a puckered conformation with a ring strain energy of approximately 26.3 kcal/mol, which is intermediate between cyclopropane and cyclobutane, resulting in reduced conformational freedom compared to pyrrolidine (pseudorotation barrier ~0.5 kcal/mol) [1]. This rigidity can translate to lower entropic penalties upon target binding. In kinase inhibitor programs, azetidine-containing compounds have achieved single-digit nanomolar potency; for example, CDK8/19 inhibitors bearing an azetidine-1-carbonyl moiety show IC50 values of 5.1 nM and 5.6 nM , while ATR kinase inhibitors with the same motif achieve Ki = 55 nM [2]. Pyrrolidine and piperidine amide analogs typically exhibit greater conformational flexibility that may reduce binding site complementarity [1].

conformational analysis drug design binding affinity

Carbonyl Linkage vs. Direct Attachment: Fragment Elaboration

The carbonyl linker at the pyridine 3-position distinguishes this compound from directly attached azetidine-pyridine analogs such as 3-(azetidin-2-yl)-2-chloro-5-fluoropyridine (CAS 1270445-70-9). The amide bond provides a hydrolytically stable yet synthetically versatile connection point that can participate in hydrogen bonding as both donor and acceptor . In contrast, the directly attached analog 3-(azetidin-3-yl)-2-chloro-5-fluoropyridine (CAS 1260883-33-7) [1] lacks the carbonyl oxygen, eliminating a key hydrogen bond acceptor site and reducing the scaffold's capacity for target interactions. The amide linkage also enables late-stage functionalization strategies such as reduction to the amine or further acylation, offering greater synthetic divergence than direct C-C linked analogs.

fragment-based drug discovery synthetic chemistry building block

Chlorine Cross-Coupling Handle vs. Fluorine Metabolic Blocker

The 2-chloro substituent serves as an orthogonal synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), while the 5-fluoro substituent acts primarily as a metabolic blocking group to reduce CYP450-mediated oxidation [1]. In the mono-halogenated analog 3-(azetidine-1-carbonyl)-2-fluoropyridine (CAS 1876540-69-0) , the absence of chlorine eliminates the cross-coupling handle. Conversely, in non-fluorinated 2-chloro analogs, metabolic vulnerability at the 5-position may lead to rapid oxidative clearance. The orthogonality of Cl (synthetic handle) and F (metabolic blocker) at defined positions on the pyridine ring provides a strategic advantage over mono-halogenated or differently substituted analogs for parallel medicinal chemistry optimization [2].

cross-coupling metabolic stability medicinal chemistry

3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine: Recommended Applications


Kinase Fragment Library Design Using Halogenated Pyridine Building Blocks

For medicinal chemistry groups constructing kinase-focused fragment libraries, this compound provides a three-point diversification scaffold: the C2 chlorine for Suzuki or Buchwald-Hartwig coupling, the C5 fluorine for metabolic stability, and the azetidine amide for conformational constraint. The parent 2-chloro-5-fluoropyridine scaffold has validated kinase inhibitory activity against EGFR and PDGFR , and azetidine-1-carbonyl motifs have yielded nanomolar CDK8/19 and ATR inhibitors . This compound is the logical choice when the synthetic plan requires both a cross-coupling handle (Cl) and a metabolic blocker (F) on the same pyridine ring with an azetidine amide extension point at C3 [1].

SAR of Nicotinamide Inhibitors: Rigidity and Halogen Bonding

When optimizing lead compounds where the pyridine ring engages in halogen bonding with the target protein's backbone carbonyl or side-chain residues, the 2-chloro substituent provides stronger halogen bonding potential than fluorine alone, while the 5-fluoro maintains metabolic stability . The azetidine ring's conformational rigidity (~26.3 kcal/mol ring strain) reduces entropic binding penalties compared to pyrrolidine or piperidine amides, as evidenced by the superior potency of azetidine-containing kinase inhibitors . SAR studies by Holladay et al. (1998) on pyridine-substituted azetidine analgesics confirmed that even minor changes in halogen position and azetidine substitution dramatically alter both in vitro binding affinity and in vivo efficacy [1].

Agrochemical Intermediate Synthesis via Chlorine Leaving Group

In agrochemical discovery programs, 2-chloro-5-fluoropyridine derivatives serve as intermediates for fungicides, herbicides, and insecticides . The C2 chlorine atom in this compound can undergo nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides, while the azetidine amide at C3 remains intact. This orthogonal reactivity profile supports sequential derivatization strategies that would be impossible with non-chlorinated or differently substituted analogs. 2-Chloro-5-fluoropyridine is already widely used as an intermediate for JAK2 inhibitor synthesis ; the azetidine-carbonyl variant extends this utility to scaffolds requiring a conformationally constrained amide extension.

Computational Docking with Conformationally Constrained Pyridine-Amide Fragment

For computational chemists performing virtual screening or fragment docking, this compound's precisely defined molecular geometry (azetidine ring puckering, amide planarity, halogen positions) makes it a superior fragment compared to flexible-chain analogs. The compound's molecular properties (MW: 214.62 g/mol; LogP predicted ~1.5–2.0) fall within optimal fragment-like space (MW < 250; LogP < 3.5) as defined by the Rule of Three for fragment-based drug discovery . Its defined conformation reduces the sampling problem in docking calculations, leading to more reliable binding pose predictions compared to compounds with rotatable bonds or flexible ring systems .

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